molecular formula C14H9Br2N3S B14218797 N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-41-6

N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B14218797
CAS No.: 827580-41-6
M. Wt: 411.1 g/mol
InChI Key: NXUVGSMEGBVGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-bromophenyl groups attached to the thiadiazole ring, making it a derivative of 1,3,4-thiadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N,5-bis(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
  • N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • N,5-bis(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of bromine atoms, which can influence its reactivity and properties. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions and stability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

827580-41-6

Molecular Formula

C14H9Br2N3S

Molecular Weight

411.1 g/mol

IUPAC Name

N,5-bis(4-bromophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9Br2N3S/c15-10-3-1-9(2-4-10)13-18-19-14(20-13)17-12-7-5-11(16)6-8-12/h1-8H,(H,17,19)

InChI Key

NXUVGSMEGBVGBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.